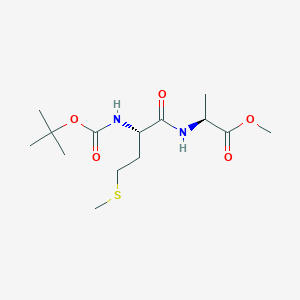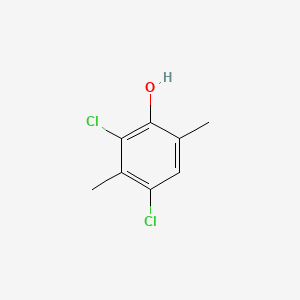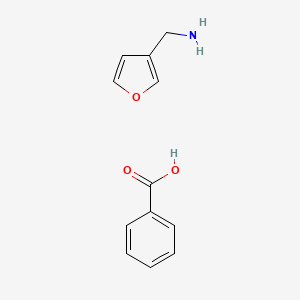
2-Tetrahydrofuranmethyl-4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrahydrofuranmethyl-4-aminobenzoate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is also known by its synonym, 2-Furanmethanol, tetrahydro-, 2-(4-aminobenzoate) . This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with an aminobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with tetrahydrofuranmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Tetrahydrofuranmethyl-4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The nitro group in the aminobenzoate moiety can be reduced to an amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
2-Tetrahydrofuranmethyl-4-aminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tetrahydrofuranmethyl-4-aminobenzoate involves its interaction with specific molecular targets. The aminobenzoate moiety can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Furanmethanol, tetrahydro-, 2-(4-aminobenzoate)
- 4-Aminobenzoic acid
- Tetrahydrofuranmethanol
Uniqueness
2-Tetrahydrofuranmethyl-4-aminobenzoate is unique due to its combination of a tetrahydrofuran ring and an aminobenzoate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
benzoic acid;furan-3-ylmethanamine |
InChI |
InChI=1S/C7H6O2.C5H7NO/c8-7(9)6-4-2-1-3-5-6;6-3-5-1-2-7-4-5/h1-5H,(H,8,9);1-2,4H,3,6H2 |
InChI Key |
JMBVYCHGJYBECF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=COC=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



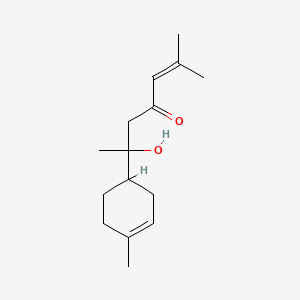
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

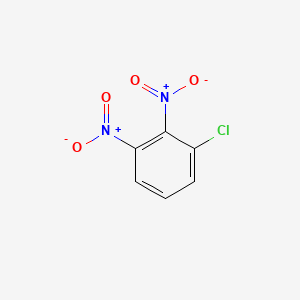
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

